molecular formula C24H30N6O3 B126819 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline CAS No. 147637-08-9

4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline

Cat. No. B126819
CAS RN: 147637-08-9
M. Wt: 450.5 g/mol
InChI Key: RWIRGMFTSRJUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline, also known as CEP-701, is a potent tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. CEP-701 is a small molecule that inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2.

Mechanism of Action

4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis and inhibition of cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, this compound has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors. However, this compound has also been shown to have some limitations in terms of toxicity and off-target effects.

Advantages and Limitations for Lab Experiments

4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has several advantages for lab experiments, including its potency and specificity for receptor tyrosine kinases. However, this compound also has some limitations, including its toxicity and off-target effects. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline. One direction is to further investigate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of leukemia and solid tumors. Additionally, further studies are needed to investigate the toxicity and off-target effects of this compound in order to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline involves several steps, including the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-aminobutanoyl chloride to form 4-(4-aminobutanoyl)-2-amino-5-methoxybenzoic acid. This intermediate is then reacted with 4-(4-bromobutanoyl)-1-piperazinecarboxylic acid to form the final product, this compound.

Scientific Research Applications

4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been extensively studied for its potential therapeutic applications in several diseases, including acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, this compound has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors.

properties

CAS RN

147637-08-9

Molecular Formula

C24H30N6O3

Molecular Weight

450.5 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-4-(4-aminophenyl)butan-1-one

InChI

InChI=1S/C24H30N6O3/c1-32-20-14-18-19(15-21(20)33-2)27-24(28-23(18)26)30-12-10-29(11-13-30)22(31)5-3-4-16-6-8-17(25)9-7-16/h6-9,14-15H,3-5,10-13,25H2,1-2H3,(H2,26,27,28)

InChI Key

RWIRGMFTSRJUKZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC

Other CAS RN

147637-08-9

synonyms

4-ADAPQ
4-amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.